molecular formula C17H16N2O4S B253061 N-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzo[d][1,3]dioxole-5-carboxamide

N-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No. B253061
M. Wt: 344.4 g/mol
InChI Key: MBACYXWIPQUEBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzothiophene derivatives, which have been shown to have various biological activities such as anti-inflammatory, anticancer, and antiviral properties.

Mechanism of Action

The mechanism of action of N-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzo[d][1,3]dioxole-5-carboxamide is not fully understood. However, studies have suggested that it exerts its biological effects by interacting with various molecular targets such as enzymes, receptors, and signaling pathways. For example, it has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. It has also been reported to activate the peroxisome proliferator-activated receptor gamma, which is a nuclear receptor involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
N-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzo[d][1,3]dioxole-5-carboxamide has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by activating the caspase cascade. It has also been shown to reduce the production of reactive oxygen species, which are involved in the development of various diseases such as cancer and neurodegenerative disorders. In addition, it has been reported to improve glucose and lipid metabolism, which may have implications for the treatment of metabolic disorders such as diabetes and obesity.

Advantages and Limitations for Lab Experiments

N-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzo[d][1,3]dioxole-5-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have high purity and high yield. It has also been extensively studied for its biological activities, which makes it a promising candidate for further research. However, there are also some limitations to its use in lab experiments. For example, it may have low solubility in aqueous solutions, which may limit its bioavailability. In addition, its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on N-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzo[d][1,3]dioxole-5-carboxamide. One area of interest is its potential as a therapeutic agent for the treatment of cancer. Further studies are needed to elucidate its mechanism of action and to determine its efficacy in animal models and clinical trials. Another area of interest is its potential as a treatment for metabolic disorders such as diabetes and obesity. Studies are needed to investigate its effects on glucose and lipid metabolism in animal models and human subjects. In addition, further research is needed to explore its potential as an anti-inflammatory and antiviral agent. Overall, N-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a promising compound that has the potential to be developed into a therapeutic agent for various diseases.

Synthesis Methods

The synthesis of N-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzo[d][1,3]dioxole-5-carboxamide involves the reaction of 2-aminothiophenol with 2-chloro-5-nitrobenzoic acid, followed by reduction of the nitro group to an amino group using hydrogen gas and palladium on carbon catalyst. The resulting compound is then reacted with 1,3-dioxol-5-carboxylic acid chloride to obtain the final product. This synthesis method has been reported in several research articles and has been shown to yield high purity and high yield of the compound.

Scientific Research Applications

N-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzo[d][1,3]dioxole-5-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer properties by inhibiting the growth of cancer cells in vitro and in vivo. It has also been reported to have anti-inflammatory effects by reducing the expression of pro-inflammatory cytokines and chemokines. In addition, it has been shown to have antiviral properties by inhibiting the replication of viruses such as HIV and hepatitis C virus.

properties

Product Name

N-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzo[d][1,3]dioxole-5-carboxamide

Molecular Formula

C17H16N2O4S

Molecular Weight

344.4 g/mol

IUPAC Name

N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C17H16N2O4S/c18-15(20)14-10-3-1-2-4-13(10)24-17(14)19-16(21)9-5-6-11-12(7-9)23-8-22-11/h5-7H,1-4,8H2,(H2,18,20)(H,19,21)

InChI Key

MBACYXWIPQUEBZ-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC4=C(C=C3)OCO4)C(=O)N

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC4=C(C=C3)OCO4)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.